

An In-depth Technical Guide to 4-Nitrophenyl- α -L-rhamnopyranoside

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrophenylrhamnoside

Cat. No.: B097372

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenyl- α -L-rhamnopyranoside, also known as p-nitrophenyl- α -L-rhamnopyranoside, is a chromogenic substrate widely utilized in biochemistry and microbiology for the detection and quantification of α -L-rhamnosidase activity. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and use, and a visualization of its application in enzymatic assays.

Physical and Chemical Properties

4-Nitrophenyl- α -L-rhamnopyranoside is a white to slightly yellow crystalline powder. Its core structure consists of a rhamnose sugar moiety linked to a p-nitrophenol group via an α -glycosidic bond. This linkage is the target for enzymatic cleavage by α -L-rhamnosidases.

Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₅ NO ₇	[1][2]
Molecular Weight	285.25 g/mol	[1][2]
Melting Point	179–180 °C	[3]
Specific Rotation ([α]D ₂₀)	-158.7° (c 1.0, EtOH)	[3]
Solubility		
Dimethyl Sulfoxide (DMSO)	125 mg/mL (Hygroscopic, use newly opened)	[4]
Dimethylformamide (DMF)	20 mg/mL	[5]
Ethanol	49.00-51.00 mg/mL	[6]
Ethanol:Water (1:1)	19.60-20.40 mg/mL	[6]
Water	50 mg/mL	[6]
Phosphate Buffered Saline (PBS, pH 7.2)	2 mg/mL	[5]

Experimental Protocols

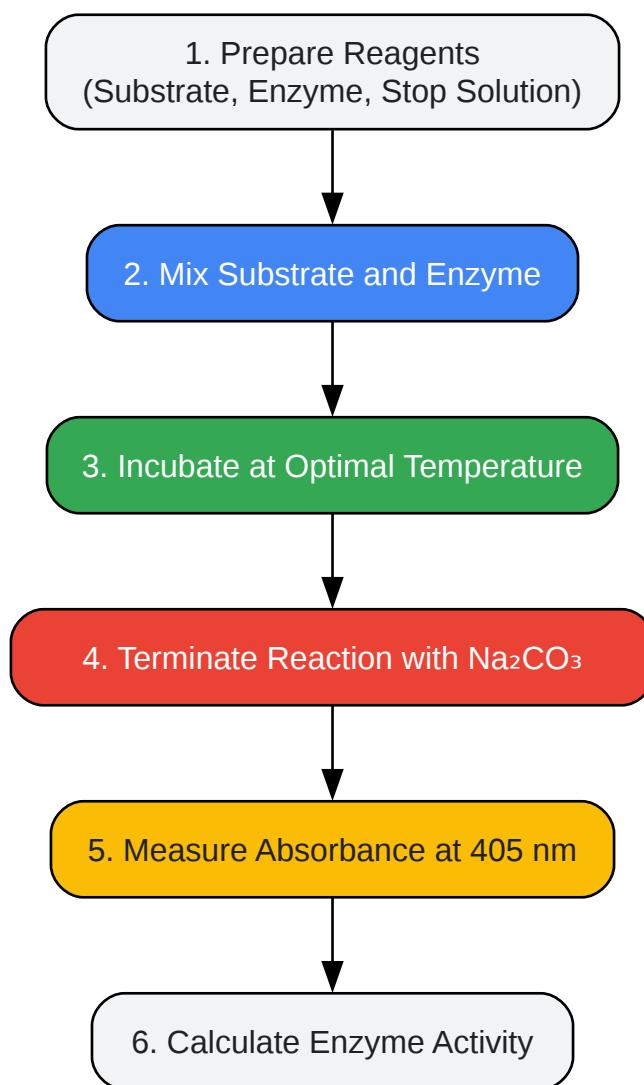
Synthesis of 4-Nitrophenyl- α -L-rhamnopyranoside

A two-step synthesis method provides a convenient route to obtain 4-Nitrophenyl- α -L-rhamnopyranoside[3]:

- Acetylation and Chlorination of L-rhamnose: L-rhamnose is first acetylated and then chlorinated in the presence of acetyl chloride to yield 2,3,4-tri-O-acetyl- α -L-rhamnopyranosyl chloride.
- Glycosylation and Deacetylation: The resulting compound is then reacted with p-nitrophenol in the presence of a phase transfer catalyst. This is followed by a one-pot glycosylation and deacetylation using 10% aqueous NaOH and cetyl alkyl trimethyl ammonium bromide.

- Purification: The final product is purified by flash column chromatography on silica gel using a petroleum ether-ethyl acetate (1:3) solvent system, resulting in a yield of 37%[3].

Enzymatic Assay for α -L-Rhamnosidase Activity


4-Nitrophenyl- α -L-rhamnopyranoside is a key substrate for assaying α -L-rhamnosidase activity. The protocol generally involves the following steps[7][8][9][10]:

- Preparation of Reagents:
 - Substrate Solution: Prepare a 2 mM solution of 4-Nitrophenyl- α -L-rhamnopyranoside in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).
 - Enzyme Solution: Dilute the enzyme sample appropriately in the same buffer.
 - Stop Solution: Prepare a 1 M solution of sodium carbonate (Na_2CO_3).
- Enzyme Reaction:
 - In a microcentrifuge tube or a well of a microplate, mix 200 μL of the substrate solution with 200 μL of the diluted enzyme solution.
 - Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).
- Termination of Reaction:
 - Stop the reaction by adding 1.6 mL of the 1 M Na_2CO_3 solution. The addition of the alkaline solution also develops the yellow color of the p-nitrophenolate ion.
- Quantification:
 - Measure the absorbance of the resulting yellow solution at 405 nm using a spectrophotometer.
 - The amount of released p-nitrophenol is proportional to the α -L-rhamnosidase activity. One unit of enzyme activity is typically defined as the amount of enzyme required to release 1 μmol of p-nitrophenol per minute under the specified assay conditions[7][9].

Visualizations

Enzymatic Hydrolysis and Detection Pathway

The following diagram illustrates the enzymatic hydrolysis of 4-Nitrophenyl- α -L-rhamnopyranoside and the subsequent colorimetric detection of the reaction product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4-Nitrophenyl α -L-rhamnopyranoside | CymitQuimica [cymitquimica.com]
- 3. 4-Nitrophenyl α -L-rhamnopyranoside hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. $\geq 98\%$ (TLC), powder | Sigma-Aldrich [sigmaaldrich.cn]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ajbls.com [ajbls.com]
- 10. Enzymatic Synthesis of Rhamnose Containing Chemicals by Reverse Hydrolysis | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Nitrophenyl- α -L-rhamnopyranoside]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097372#physical-and-chemical-properties-of-4-nitrophenylrhamnoside>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com